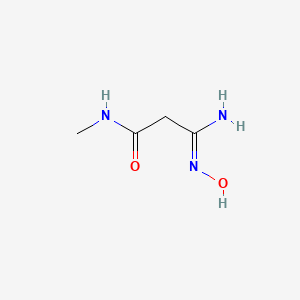

2-(N'-hydroxycarbamimidoyl)-N-methylacetamide

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the presence of two key structural elements: the N-methylacetamide moiety and the hydroxycarbamimidoyl group. The compound's canonical SMILES representation, O=C(NC)C/C(N)=N/O, reveals the spatial arrangement of these functional groups and their potential for conformational flexibility. The molecular structure contains a central acetamide backbone with a methyl substituent on the nitrogen atom, while the hydroxycarbamimidoyl group introduces additional complexity through its capacity for geometric isomerism.

Conformational analysis of related amidoxime compounds has demonstrated that these molecules exhibit significant conformational flexibility due to rotation around various bonds. The amidoxime functional group, specifically the C=N-OH arrangement, can adopt different spatial orientations that significantly influence the overall molecular geometry. Studies on similar compounds have shown that the preferred conformations are often stabilized by intramolecular hydrogen bonding interactions between the hydroxyl group and nearby electron-rich centers. The presence of the N-methylacetamide group further complicates the conformational landscape, as this moiety itself can adopt different orientations relative to the hydroxycarbamimidoyl substituent.

The geometric constraints imposed by the hydroxycarbamimidoyl group are particularly significant in determining the overall molecular shape. The nitrogen-oxygen bond in the hydroxylamine portion of the molecule typically exhibits restricted rotation due to partial double bond character, which limits the available conformational space. Additionally, the amino group attached to the same carbon as the hydroxylamine nitrogen can participate in various hydrogen bonding arrangements, further influencing the preferred molecular geometry. These structural features collectively contribute to a complex conformational profile that requires detailed computational and experimental analysis to fully understand.

Tautomeric Equilibria and Isomerism

The tautomeric behavior of this compound represents one of its most fascinating structural characteristics. Amidoximes are well-known for their ability to exist in multiple tautomeric forms, and this compound is no exception. Research on related amidoxime systems has identified several distinct tautomeric structures, including the Z-amidoxime, E-amidoxime, Z-aminonitrone, and E-aminonitrone forms. The relative stability of these tautomers is influenced by both electronic factors and environmental conditions, including solvent effects and temperature.

Theoretical studies on acetamidoxime and related compounds have provided valuable insights into the tautomeric preferences of amidoxime-containing molecules. The Z-amidoxime form typically represents the most thermodynamically stable tautomer, with energy differences of approximately 3.0 to 3.5 kcal/mol separating it from the next most stable forms. For this compound, similar tautomeric behavior would be expected, with the Z-configuration of the hydroxycarbamimidoyl group being energetically preferred. The Z-aminonitrone form represents another significant tautomeric contributor, with relative energies typically falling within 3-5 kcal/mol of the dominant Z-amidoxime form.

The tautomeric equilibria in this compound are further complicated by the presence of the N-methylacetamide group, which can influence the electronic distribution throughout the molecule. The electron-withdrawing nature of the carbonyl group may affect the relative stabilities of the various tautomeric forms by altering the electron density on the hydroxycarbamimidoyl moiety. Additionally, the potential for intramolecular hydrogen bonding between the amide and amidoxime portions of the molecule may stabilize certain tautomeric forms preferentially, creating a complex equilibrium system that is sensitive to environmental factors.

Computational studies using density functional theory methods have revealed that the tautomeric preferences of amidoximes can vary significantly depending on the solvent environment. In protic solvents, hydrogen bonding interactions with the solvent can stabilize different tautomeric forms compared to aprotic environments. This solvent dependence suggests that the tautomeric distribution of this compound may be highly context-dependent, with implications for its chemical reactivity and biological activity in different environments.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the gold standard for determining the solid-state structure of organic compounds, providing definitive information about bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound may be limited in the current literature, studies on related amidoxime compounds have revealed important structural principles that likely apply to this molecule. Crystallographic investigations of acetamidoxime have shown that these compounds typically exhibit complex hydrogen bonding networks in the solid state.

The crystal structure of N-hydroxyethanimidamide, a closely related compound, demonstrates the importance of hydrogen bonding in determining solid-state packing arrangements. The structure features strong O-H...N hydrogen bonds alongside weaker interactions involving the amide groups. These findings suggest that this compound would likely exhibit similar hydrogen bonding patterns in its crystal structure, with the hydroxyl group of the hydroxycarbamimidoyl moiety serving as a hydrogen bond donor to nearby nitrogen atoms or carbonyl oxygens.

Crystallographic studies of amidoxime compounds have also revealed that these molecules often exhibit non-planar geometries in the solid state, with significant deviations from planarity arising from steric interactions and hydrogen bonding requirements. The presence of both amide and amidoxime functional groups in this compound would likely result in a complex three-dimensional structure with multiple conformational degrees of freedom. The crystal packing arrangements would be expected to optimize intermolecular hydrogen bonding while minimizing steric clashes between neighboring molecules.

The conjugation effects observed in amidoxime systems can lead to atypical bond distances and angles compared to simple amide or oxime compounds. These electronic effects, combined with the specific substitution pattern in this compound, would likely result in unique structural features that could only be definitively characterized through single-crystal X-ray diffraction analysis. The determination of such structural parameters would provide crucial information for understanding the compound's chemical reactivity and potential biological interactions.

Comparative Analysis with Related Amidoxime Derivatives

The structural characteristics of this compound can be better understood through comparison with related amidoxime derivatives. Acetamidoxime, the simplest member of this compound class, provides a useful baseline for understanding the fundamental structural features of the amidoxime functional group. The molecular weight and formula differences between acetamidoxime (C2H6N2O, 74.08 g/mol) and this compound (C4H9N3O2, 131.13 g/mol) reflect the additional structural complexity introduced by the N-methylacetamide substituent.

Comparative analysis with 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide, a structurally related compound containing an additional phenyl group, reveals the impact of aromatic substitution on molecular properties. This phenyl derivative has a molecular formula of C10H13N3O2 and molecular weight of 207.23 g/mol, representing a significant increase in molecular size and complexity. The presence of the aromatic ring in this related compound introduces additional conformational constraints and potential π-π stacking interactions that are absent in the simpler this compound structure.

The comparison extends to other N-methylacetamide derivatives, which provide insights into the influence of different substituents on the basic acetamide framework. Studies on N-methylacetamide itself have revealed important conformational preferences, with the trans configuration being strongly favored over the cis form by approximately 2.3-2.6 kcal/mol. This conformational preference likely carries over to this compound, where the N-methylacetamide portion would be expected to adopt a similar trans configuration.

The tautomeric behavior of this compound can be compared to that of other amidoxime derivatives to understand general trends in this compound class. Benzamidoxime and acetamidoxime both exhibit similar tautomeric preferences, with the Z-amidoxime form being dominant in both cases. The energy differences between tautomeric forms tend to be larger in aromatic systems compared to aliphatic ones, suggesting that this compound would exhibit tautomeric behavior more similar to acetamidoxime than to benzamidoxime.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Dominant Tautomer | Key Structural Features |

|---|---|---|---|---|

| Acetamidoxime | C2H6N2O | 74.08 | Z-amidoxime | Simple amidoxime structure |

| This compound | C4H9N3O2 | 131.13 | Z-amidoxime (predicted) | N-methylacetamide substitution |

| 2-[4-(N'-Hydroxycarbamimidoyl)phenyl]-N-methylacetamide | C10H13N3O2 | 207.23 | Z-amidoxime (predicted) | Additional phenyl substitution |

| N-methylacetamide | C3H7NO | 73.09 | Trans configuration | Reference acetamide structure |

The structural comparison reveals that this compound occupies an intermediate position in terms of molecular complexity between simple amidoximes and more elaborate aromatic derivatives. This positioning suggests that the compound would exhibit moderate conformational flexibility while maintaining the characteristic amidoxime tautomeric behavior. The presence of the N-methylacetamide group introduces additional hydrogen bonding possibilities and electronic effects that distinguish this compound from simpler amidoxime derivatives, making it a unique member of this important compound class.

Properties

IUPAC Name |

(3Z)-3-amino-3-hydroxyimino-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-6-4(8)2-3(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMCKSRVDHXJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Amination Reaction

-

- Acetic acid (approx. 200 kg)

- Methylamine (approx. 98 kg)

-

- Temperature: 70–80°C

- Duration: 2 hours

-

- Acetic acid reacts with methylamine to form N-methylacetamide and water:

$$

\mathrm{CH3COOH} + \mathrm{CH3NH2} \rightarrow \mathrm{CH3CONHCH3} + \mathrm{H2O}

$$ -

- Excess methylamine is used to drive the reaction to completion.

- The process produces a crude mixture containing the desired amide, residual acetic acid, unreacted methylamine, and by-products.

Step 2: Removal of Excess Reactants and Impurities

-

- The crude mixture is treated with alkali (e.g., potassium hydroxide) to neutralize free acetic acid, forming potassium acetate.

- This step helps prevent corrosion and facilitates subsequent distillation.

Distillation and Fractionation:

- The mixture undergoes distillation in a fractionating tower :

- Normal pressure distillation at approximately 100°C to remove water.

- Vacuum distillation at 0.096 MPa to separate acetic acid and other volatile impurities.

- The target N-methylacetamide is distilled at 125°C under vacuum, with the distillation ending when the acidity drops below 1% g/ml and water content is below 0.2% g/ml .

- The mixture undergoes distillation in a fractionating tower :

-

- The product is dried to remove residual moisture, yielding high-purity N-methylacetamide.

Process Data Table

| Parameter | Details | Notes |

|---|---|---|

| Raw Material Ratio | Acetic acid: 200 kg; Methylamine: 98 kg | Stoichiometric ratio for complete amination |

| Reaction Temperature | 70–80°C | Ensures efficient amide formation |

| Reaction Time | 2 hours | Sufficient for completion |

| Water Removal | Heating to 100°C at normal pressure | Removes excess water post-reaction |

| Acid Removal | Vacuum distillation at 0.096 MPa | Separates residual acetic acid |

| Final Distillation | 125°C under vacuum | Isolates pure N-methylacetamide |

| Purity Achieved | Acidity ≤ 1% g/ml, Water ≤ 0.2% g/ml | Meets industrial specifications |

Research Findings and Notes

- Corrosion Control: The process emphasizes neutralization of residual acids with alkali to prevent equipment corrosion, a significant concern in amide synthesis.

- Environmental Considerations: The method minimizes emissions and waste by efficient distillation and recycling of unreacted methylamine and acetic acid.

- Industrial Scalability: The process parameters are optimized for large-scale production, with emphasis on safety and process control.

Additional Insights from Patents

- The process described in CN1324003C emphasizes the importance of staged distillation, first removing water at normal pressure, then acid under vacuum, and finally isolating the product at controlled temperatures.

- The process is designed to produce high-purity N-methylacetamide suitable for pharmaceutical and chemical industries, with minimized equipment corrosion and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxycarbamimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products:

Oxidation Products: Oximes, nitriles.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(N'-hydroxycarbamimidoyl)-N-methylacetamide is utilized as a building block for creating complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired biological activities.

Biology

The compound has been investigated for its potential role in enzyme inhibition. It may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction could affect pathways related to nitric oxide release, given its structural similarity to known nitric oxide donors.

Medicine

In pharmaceutical research, this compound is explored for its potential as a prodrug or in the design of novel therapeutic agents. Its biological activity suggests that it could be developed into drugs targeting specific diseases or conditions.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit key enzymes involved in various diseases. For instance, studies have focused on its interaction with enzymes related to metabolic disorders and cancer .

- Drug Development : The compound has been evaluated as a potential lead in drug development projects aimed at treating infectious diseases. Its structural properties allow it to be modified into more potent analogs that exhibit enhanced biological activity against pathogens .

- Industrial Applications : Beyond medicinal uses, this compound may find applications in the production of specialty chemicals and intermediates for various industrial processes .

Mechanism of Action

The mechanism by which 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, particularly those involved in metabolic pathways, potentially inhibiting their activity.

Pathways Involved: It may affect pathways related to nitric oxide release, given its structural similarity to known nitric oxide donors.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with 2-(N'-hydroxycarbamimidoyl)-N-methylacetamide but differ in substituents, influencing their properties:

N-(2,3-Dimethylphenyl)-2-(N'-hydroxycarbamimidoyl)acetamide (CAS 877977-04-3)

- Structure : Features a 2,3-dimethylphenyl group attached to the acetamide nitrogen.

- Molecular Formula : C₁₁H₁₅N₃O₂ | Molecular Weight : 221.26 .

N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide (CAS 863669-04-9)

- Structure : Contains a morpholine ring at the acetamide’s 2-position and a hydroxycarbamimidoyl-substituted phenyl group.

- Molecular Formula : C₁₃H₁₈N₄O₃ | Molecular Weight : 278.3 .

- Key Differences : The morpholine group enhances solubility in aqueous media due to its polar oxygen and nitrogen atoms. This compound’s larger size may also affect pharmacokinetic properties.

N-carbamoyl-2-(N-hydroxycarbamimidoyl)acetamide (CAS 689-18-9)

- Structure : Replaces the N-methyl group with a carbamoyl (-CONH₂) moiety.

- Molecular Formula : C₄H₈N₄O₃ | Density : 1.74 g/cm³ .

- The absence of a methyl group reduces steric hindrance.

Ranitidine Nitroacetamide (USP 35)

- Structure: Includes a nitro (-NO₂) group and a furan-methyl-thioethyl chain.

- Molecular Formula : C₁₃H₂₂N₄O₄S | Relevance : A ranitidine impurity with a nitro group that increases electrophilicity and oxidative reactivity compared to hydroxycarbamimidoyl derivatives .

2-[2-(Methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide (CAS 5931-85-1)

- Structure : Contains a methylsulfanyl-imidazole group.

Comparative Data Table

Research Findings and Implications

- Solubility : The morpholine derivative (CAS 863669-04-9) likely exhibits superior aqueous solubility compared to phenyl-substituted analogs due to its polar heterocycle .

- Reactivity : Ranitidine nitroacetamide’s nitro group renders it more reactive in redox environments than hydroxycarbamimidoyl analogs, which may form stable hydrogen bonds .

- Crystallinity : The carbamoyl analog (CAS 689-18-9) demonstrates higher density, suggesting a tightly packed crystalline structure advantageous for solid-state applications .

Biological Activity

2-(N'-hydroxycarbamimidoyl)-N-methylacetamide is a chemical compound that has garnered interest due to its unique structural properties and potential biological activities. This compound features a hydroxycarbamimidoyl group attached to an N-methylacetamide backbone, positioning it as a subject of interest in both synthetic chemistry and pharmaceutical research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes involved in metabolic pathways. The compound may act as an enzyme inhibitor, potentially affecting pathways related to nitric oxide release due to its structural similarity to known nitric oxide donors.

Biological Activities

Research indicates several biological activities associated with this compound:

- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting various enzymes, which could have implications in metabolic regulation and therapeutic applications.

- Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against cancer cell lines, potentially disrupting microtubule dynamics similar to other known anticancer agents .

- Toxicity Profile : Toxicological assessments indicate that while some structural analogs exhibit significant toxicity, the exact profile for this compound remains to be fully elucidated. Toxicokinetics studies show varying degrees of liver toxicity and other organ effects in animal models .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

In a study investigating the antiproliferative effects of similar compounds, it was found that certain derivatives displayed significant activity against MCF-7 breast cancer cells, with IC50 values ranging from 1.7 to 38 nM. This suggests that modifications in the chemical structure can lead to enhanced biological activity .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to similar compounds such as N-hydroxy-N'-methylcarbamimidoyl derivatives. The differences in backbone structures significantly influence their reactivity and biological effects.

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| This compound | Hydroxycarbamimidoyl group + acetamide | Enzyme inhibition, potential anticancer |

| N-hydroxy-N'-methylcarbamimidoyl derivatives | Varies in functional groups | Varies, often lower activity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(N'-hydroxycarbamimidoyl)-N-methylacetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent choice (e.g., dimethylacetamide for solubility ), and stoichiometric ratios of intermediates. For example, coupling reactions involving hydroxycarbamimidoyl groups (common in similar compounds) often require controlled pH and inert atmospheres to prevent oxidation . Post-synthesis purification via column chromatography (using silica gel) or recrystallization (using ethanol/water mixtures) can enhance purity. Purity validation should employ HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the presence of the N-methylacetamide backbone and hydroxycarbamimidoyl group. Key signals include the N–CH₃ proton at δ ~2.8–3.1 ppm and the hydroxyimine proton at δ ~8.5–9.0 ppm .

- X-ray crystallography : Single-crystal X-ray diffraction (as demonstrated for structurally related compounds) provides definitive confirmation of bond angles, stereochemistry, and hydrogen-bonding networks (e.g., triclinic P1 space group with α, β, γ angles ~70–80°) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (N–H/O–H stretches) are critical for functional group identification .

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from solvent purity, temperature variations, or polymorphic forms. Systematic solubility testing in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., ethyl acetate) should be conducted at controlled temperatures (20–25°C). Dynamic light scattering (DLS) can assess aggregation tendencies. Cross-referencing with databases like NIST Chemistry WebBook (for analogous amides) provides benchmark data .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity results in cell-based assays involving this compound?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, serum concentration). Researchers should:

- Validate compound stability in cell culture media (e.g., LC-MS to detect degradation products).

- Use orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) to confirm target engagement.

- Reference patent data (e.g., Example 301 in EP specifications) to compare bioisosteric substitutions that modulate activity .

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., benzimidazole-associated proteins)?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions between the hydroxycarbamimidoyl group and receptor active sites (e.g., hydrogen bonding with Asp189 in proteases).

- QSAR : Correlate substituent effects (e.g., fluorination at the 4,5-position of benzimidazole cores) with activity data from analogous compounds .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for affinity optimization .

Q. What experimental approaches validate the proposed mechanism of oxidative degradation observed in stability studies?

- Methodological Answer :

- Forced degradation : Expose the compound to accelerated oxidative conditions (3% H₂O₂, 40°C) and monitor degradation products via LC-HRMS.

- Radical trapping : Use antioxidants (e.g., BHT) in stability buffers to confirm radical-mediated pathways.

- EPR spectroscopy : Detect transient free radicals during degradation, referencing studies on N-methylacetamide analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.